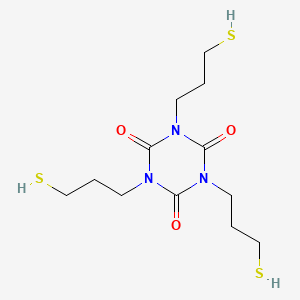
1,3,5-Tris(3-sulfanylpropyl)-1,3,5-triazinane-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Tris(3-sulfanylpropyl)-1,3,5-triazinane-2,4,6-trione is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of three sulfanylpropyl groups attached to a triazinane-2,4,6-trione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris(3-sulfanylpropyl)-1,3,5-triazinane-2,4,6-trione typically involves the reaction of cyanuric chloride with 3-mercaptopropylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the substitution reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The continuous flow process ensures high yield and purity of the product, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Tris(3-sulfanylpropyl)-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.
Substitution: The triazine core can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature, organic solvent.
Reduction: Lithium aluminum hydride; reaction conditionsanhydrous conditions, inert atmosphere.
Substitution: Nucleophiles such as amines, alcohols; reaction conditionsorganic solvent, base (e.g., triethylamine), room temperature.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various triazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,3,5-Tris(3-sulfanylpropyl)-1,3,5-triazinane-2,4,6-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 1,3,5-Tris(3-sulfanylpropyl)-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The sulfanyl groups can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the triazine core can interact with nucleic acids, affecting DNA and RNA synthesis. These interactions contribute to the compound’s biological and therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triazine: A simpler triazine derivative with similar chemical properties but lacking the sulfanylpropyl groups.
1,3,5-Tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-trione: A related compound with hydroxyethyl groups instead of sulfanylpropyl groups.
1,3,5-Tris(4-aminophenyl)-1,3,5-triazinane-2,4,6-trione: Another triazine derivative with aminophenyl groups.
Uniqueness
1,3,5-Tris(3-sulfanylpropyl)-1,3,5-triazinane-2,4,6-trione is unique due to the presence of sulfanylpropyl groups, which impart distinct chemical reactivity and biological activity. These groups enable the compound to undergo specific chemical reactions and interact with biological targets in ways that similar compounds cannot.
Propiedades
Número CAS |
78366-85-5 |
|---|---|
Fórmula molecular |
C12H21N3O3S3 |
Peso molecular |
351.5 g/mol |
Nombre IUPAC |
1,3,5-tris(3-sulfanylpropyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C12H21N3O3S3/c16-10-13(4-1-7-19)11(17)15(6-3-9-21)12(18)14(10)5-2-8-20/h19-21H,1-9H2 |
Clave InChI |
HNHFTARXTMQRCF-UHFFFAOYSA-N |
SMILES canónico |
C(CN1C(=O)N(C(=O)N(C1=O)CCCS)CCCS)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



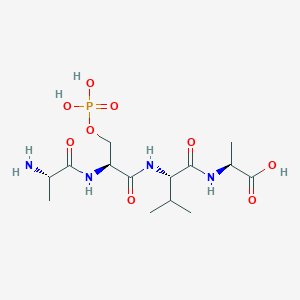
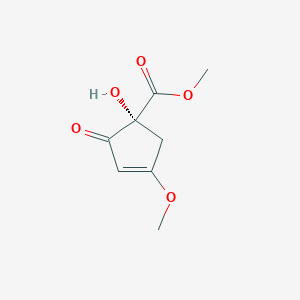
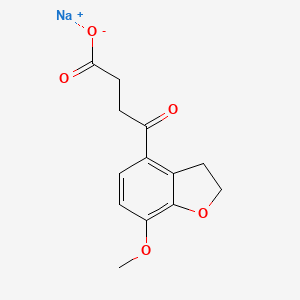
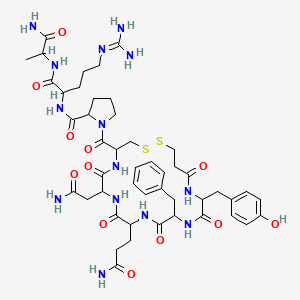

![3-[(4-Hydroxypentyl)(nitroso)amino]propanoic acid](/img/structure/B14442189.png)
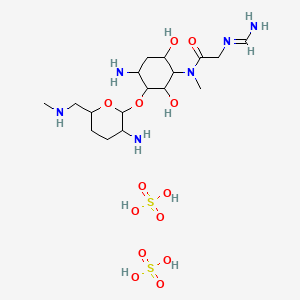
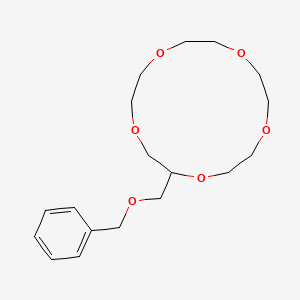
![(5Z)-5,6-dioxido-11,13-dihydrobenzo[c][6,1,2]benzoxadiazonine-5,6-diium](/img/structure/B14442205.png)
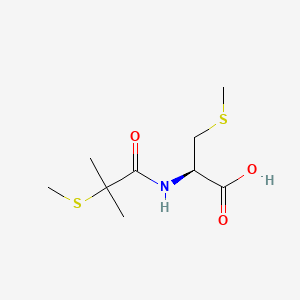
![1-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-1,2-dihydronaphthalen-1-ol](/img/structure/B14442218.png)


